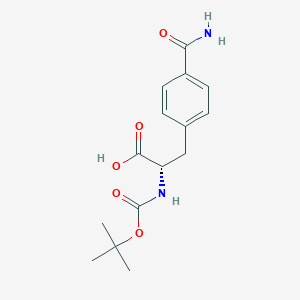

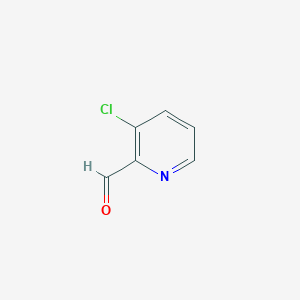

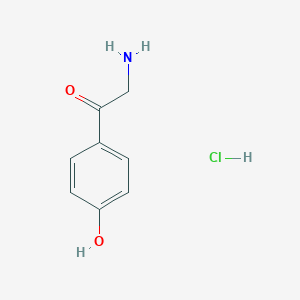

Benzyl-(5-nitro-pyridin-2-yl)-amine

説明

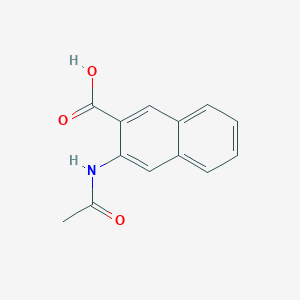

The compound N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide, which has a similar nitro-pyridin-2-yl group, can be obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine .

Synthesis Analysis

In a study on oxidative transformations of thiols, sulfides, and alcohols, 1,2-Bis(5-nitro-pyridin-2-yl)-disulfide and 5-nitro-pyridin-2-sulfonic acid were obtained by the oxidation of the thiol with a twofold excess of the oxidant in tetrahydrofuran or water .Molecular Structure Analysis

The amido-amidine core of N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide has distinctive geometrical parameters including: an outstandingly long Csp (2)-Csp (2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)° .Chemical Reactions Analysis

The reaction of chlorine dioxide with sulfur- and oxygen-containing organic compounds has been investigated. The products of oxidation of organosulfur compounds are widely used in chemical industry and medicine .科学的研究の応用

Chemistry and Properties of Related Compounds

Benzyl-(5-nitro-pyridin-2-yl)-amine is a compound that can be related to the broader chemical family of pyridine derivatives, which are known for their diverse chemical and biological activities. The chemistry and properties of pyridine derivatives, including those substituted with nitro groups and amines, have been extensively studied. These compounds demonstrate a wide range of applications, from serving as ligands in complex compounds to showing potential in biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Their structural variability allows for the exploration of blind spots in chemical research, suggesting that analogues like benzyl-(5-nitro-pyridin-2-yl)-amine could be of interest for further investigation.

Photochromic Properties of Nitrobenzylpyridines

Nitrobenzylpyridines, closely related to benzyl-(5-nitro-pyridin-2-yl)-amine, exhibit photochromic properties, making them potential candidates for photon-based electronics. Their ability to undergo structural changes upon exposure to light could be utilized in developing light-responsive materials, offering insights into novel applications of similar nitro-substituted pyridine compounds (Naumov, 2006).

Applications in Corrosion Inhibition

Quinoline derivatives, which share a structural similarity with benzyl-(5-nitro-pyridin-2-yl)-amine, have been identified as effective anticorrosive agents. Their utility stems from their ability to form stable chelating complexes with metallic surfaces, suggesting that nitro-substituted pyridine compounds could also find applications in protecting metals from corrosion, especially in harsh industrial environments (Verma, Quraishi, & Ebenso, 2020).

Reductive Amination Processes

The broader family of nitro-substituted compounds, including benzyl-(5-nitro-pyridin-2-yl)-amine, plays a significant role in reductive amination processes. These processes are crucial in synthesizing primary, secondary, and tertiary amines, which are key functional groups in pharmaceuticals, agrochemicals, and material sciences. The use of hydrogen as a reducing agent in these reactions highlights the importance of nitro-substituted compounds in sustainable chemical synthesis (Irrgang & Kempe, 2020).

C-N Bond Forming Cross-Coupling Reactions

Nitro-substituted pyridines and their analogues are valuable in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis, especially for creating complex molecules with potential pharmacological activities. These reactions often employ copper-mediated systems, indicating the potential utility of benzyl-(5-nitro-pyridin-2-yl)-amine in synthesizing novel organic compounds with enhanced biological activities (Kantam et al., 2013).

特性

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(5-nitro-pyridin-2-yl)-amine | |

CAS RN |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)